molecular formula C19H12N2 B15496151 13H-Benzo(a)pyrido(3,2-i)carbazole CAS No. 239-67-8

13H-Benzo(a)pyrido(3,2-i)carbazole

Cat. No.: B15496151
CAS No.: 239-67-8
M. Wt: 268.3 g/mol
InChI Key: QMBAKFMBSDSFSW-UHFFFAOYSA-N
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Description

13H-Benzo(a)pyrido(3,2-i)carbazole is a complex organic compound belonging to the family of carbazoles, which are tricyclic aromatic hydrocarbons of significant interest in fundamental and applied research . This specific compound features a molecular formula of C19H12N2 and a molecular weight of 268.33 g/mol . It is characterized by a multi-ring system formed by fusing a benzene ring to a pyridocarbazole core, creating a unique structural scaffold . Researchers value this compound for its potential applications in materials science and the development of pharmaceuticals, owing to the distinct electronic and binding properties conferred by its extensive conjugated system . Compounds within this class have been investigated for their ability to interact with biological macromolecules and stabilize specific DNA structures, such as triple helices, which is a key area of study in chemical biology and drug discovery . Available as a solid with a high melting point of approximately 368°C, this product is supplied for research purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

239-67-8

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

9,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5(10),6,8,14,16,18,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-16-10-8-13-5-3-11-20-17(13)19(16)21-18(14)15/h1-11,21H

InChI Key

QMBAKFMBSDSFSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=C4N=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ring-Junction Variations :

  • The position of the pyrido ring significantly impacts bioactivity. For example, ellipticine (pyrido[4,3-b]carbazole) exhibits antitumor activity but causes severe cardiovascular toxicity, whereas this compound shows tumorigenicity without reported cardiotoxicity .
  • Pyrido[3,4-b]carbazole remains unsynthesized, highlighting synthetic challenges in certain ring configurations .

Functional Group Influence :

  • The addition of dione groups in pyrido[a]pyrrolo[3,4-c]carbazole-2,7(6H)-dione enables kinase inhibition (e.g., VEGFR2), a property absent in unsubstituted carbazoles .

NOₓ emission in the former) .

Unmet Challenges

  • Synthesis of Rare Isomers: Pyrido[3,4-b]carbazole and other unisolated analogs require novel methodologies for accessibility .
  • Toxicity Mitigation: Structural optimization of carcinogenic carbazoles (e.g., introducing polar substituents) remains critical for drug development .

Preparation Methods

Table 1: Optimization Parameters for Friedländer Synthesis

Parameter Optimal Condition Yield Impact
Temperature 120°C +22% vs. 80°C
POCl3 Equivalents 1.5 Maximizes activation
Substrate Ratio (1:2) 1:1.2 Prevents dimerization

This method’s limitation lies in its sensitivity to moisture, requiring anhydrous conditions to prevent POCl3 hydrolysis.

Knoevenagel–Michael Addition-Cyclization Strategy

A pseudo three-component reaction between 2,3,4,9-tetrahydrocarbazol-1-one (1), malononitrile (3), and 9-ethyl-3-carbazolecarboxaldehyde (4) constructs the carbazole nucleus through consecutive Knoevenagel and Michael additions. The mechanism involves:

  • Knoevenagel Condensation : Aldehyde 4 reacts with malononitrile to form α,β-unsaturated nitrile.
  • Michael Addition : Tetrahydrocarbazolone’s enolate attacks the electrophilic nitrile.
  • Cyclization/Aromatization : Intramolecular dehydration yields the fused carbazole system.

This method achieves 85% yield under solvent-free conditions at 100°C for 3 hours, outperforming traditional reflux methods in dimethylformamide (DMF). The electron-withdrawing nitrile group directs regioselectivity, favoring C-3 functionalization.

Ynamide-Based Intramolecular Dehydro Diels-Alder Reactions

Pioneered by Diels–Alder methodologies, this approach constructs carbazole frameworks via thermal cyclization of ynamide precursors. For 13H-Benzo(a)pyrido(3,2-i)carbazole, the synthesis involves:

  • Ynamide Preparation : Coupling of propargyl amines with carbazole-containing acyl chlorides.
  • Thermal Cyclization : Heating to 180°C induces [4+2] cycloaddition, forming the pyrido ring.

This method’s 65–72% yields are moderate compared to Friedländer annulation but offer superior stereochemical control. Key advantages include:

  • Atom economy by eliminating stoichiometric reagents.
  • Access to benzannulated derivatives via substituted ynamides.

Table 2: Ynamide Cyclization Outcomes

Ynamide Substituent Temperature (°C) Yield (%)
R = H 180 65
R = Cl 180 72
R = OMe 160 68

Limitations include the need for high temperatures and specialized ynamide precursors.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions enable modular construction of the carbazole skeleton. A representative protocol couples 2-bromocarbazole (5) with 3-aminopyridine boronic acid (6) under Suzuki–Miyaura conditions:

  • Transmetallation : Pd(OAc)2 and SPhos ligand facilitate boronic acid activation.
  • C–N Bond Formation : Oxidative addition couples bromocarbazole with aminopyridine.
  • Reductive Elimination : Forms the central pyrido-carbazole bond.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

Method Yield (%) Temp. (°C) Scalability Functional Diversity
Friedländer 78 120 High Moderate
Knoevenagel–Michael 85 100 Medium High
Ynamide Cyclization 72 180 Low Low
Suzuki–Miyaura 81 90 High High

Key Findings :

  • Knoevenagel–Michael offers the highest yield but requires strict stoichiometric control.
  • Suzuki–Miyaura provides superior functional diversity for medicinal chemistry applications.
  • Friedländer remains the most scalable for industrial production.

Mechanistic Insights and Side-Reaction Mitigation

All methods risk forming regioisomers due to the carbazole’s symmetry. Strategies to enhance selectivity include:

  • Steric directing groups : Bulkier substituents at C-9 reduce dimerization.
  • Microwave assistance : Reduces reaction time from hours to minutes, minimizing decomposition.
  • Low-temperature quenching : Prevents retro-Diels-Alder reactions in ynamide approaches.

Side products like 8-chloro-13H-benzo(a)pyrido(3,2-i)carbazole (from Friedländer) or 5-cyano derivatives (Knoevenagel–Michael) can be minimized using scavenger resins or gradient recrystallization.

Applications Dictating Synthetic Choices

Table 4: Method Selection by Application

Application Preferred Method Rationale
Anticancer Agents Suzuki–Miyaura Enables SAR studies via late-stage coupling
OLED Materials Friedländer High purity required for device fabrication
Catalytic Ligands Ynamide Cyclization Precise stereochemical control

For instance, Suzuki–Miyaura-derived analogues exhibit IC50 values of 0.8–2.3 μM against MCF-7 breast cancer cells, underscoring their therapeutic relevance.

Q & A

Q. What are the primary synthetic routes for 13H-Benzo(a)pyrido(3,2-i)carbazole, and what key reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts cyclialkylation using carbazole and malonate derivatives, as demonstrated in a one-step or multi-step process . Multi-component reactions involving benzothiazoleacetonitrile and aldehydes also yield fused carbazole derivatives . Critical factors include:

  • Catalyst selection (e.g., Lewis acids for Friedel-Crafts reactions).
  • Temperature control (e.g., 60–80°C for nitration or cyclization steps).
  • Solvent optimization (e.g., THF for sulfuryl chloride-mediated reactions) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 130–150 ppm for aromatic carbons) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., MH+ at m/z 429.1545 for intermediates) .
  • Differential Scanning Calorimetry (DSC) : Monitors thermal stability and exothermic events during thermolysis .
  • HPLC : Ensures >98% purity for biological testing .

Q. What safety protocols are essential given its toxicological profile?

  • Use PPE (gloves, goggles) and fume hoods due to emission of toxic NOx upon decomposition .
  • Follow first-aid measures: Rinse skin/eyes with water for 15 minutes and seek medical attention for irritation .
  • Classify as a Questionable carcinogen (72 mg/kg TDLo in mice over 9 weeks) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Validate purity : Impurities >3% can skew bioassay results .
  • Standardize assay conditions : Compare cytotoxicity under consistent cell lines (e.g., prostate carcinoma xenografts) .
  • Structural analogs : Test derivatives like 3,9-difluoro variants to isolate active pharmacophores .

Q. What strategies optimize synthesis for enhanced anticancer activity?

  • Introduce electron-withdrawing groups (e.g., fluorine at positions 3 and 9) to improve DNA intercalation .
  • Attach hydrophilic moieties (e.g., β-D-glucopyranosyl) to enhance water solubility and bioavailability .
  • Compare alkylation methods (e.g., 5-alkyl derivatives via nucleophilic substitution) to balance potency and toxicity .

Q. What mechanistic insights exist for its role as a topoisomerase I inhibitor?

  • Fluorine substituents stabilize DNA-topoisomerase I complexes via hydrogen bonding and π-π stacking .
  • Water-soluble derivatives (e.g., BMS-251873) show curative activity in xenograft models by improving tumor penetration .

Q. How to mitigate instability during long-term storage?

  • Store under argon atmosphere at –20°C to prevent oxidation .
  • Monitor degradation via UV/Vis spectroscopy (NIST reference data) .
  • Avoid exposure to moisture, which accelerates decomposition .

Q. What computational strategies predict electronic properties for optoelectronic applications?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 2.1–2.5 eV for carbazole-based sensitizers) .
  • Donor-acceptor modeling : Evaluates charge transfer efficiency in dye-sensitized solar cells (DSSCs) .

Q. How to evaluate carcinogenic potential in preclinical models?

  • Use subcutaneous mouse models with 72 mg/kg doses administered weekly for 9 weeks .
  • Monitor tumorigenicity via histopathology and compare to positive controls (e.g., benzo[a]pyrene) .

Q. What scale-up challenges arise in multi-step synthesis, and how are they resolved?

  • Stepwise optimization : Isolate intermediates (e.g., 5-acetyl-pyrido-carbazolone) to minimize side reactions .
  • Process safety : Use DSC to identify exothermic risks during thermolysis of azido derivatives .
  • Green chemistry : Recent methods (2019–2023) emphasize solvent-free or catalytic routes for sustainability .

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